Dosulepin Impurity E
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Overview
Description
Dosulepin Impurity E, also known as (Z)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a known impurity of Dosulepin, a tricyclic antidepressant. The compound is characterized by its molecular formula C19H21NS and a molecular weight of 295.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Impurity E typically involves the reaction of dibenzo[b,e]thiepin with N,N-dimethylpropan-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
Dosulepin Impurity E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve alkyl halides and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Dosulepin Impurity E has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard for the identification and quantification of impurities in Dosulepin formulations.
Analytical Chemistry: The compound is utilized in method development and validation for chromatographic and spectroscopic analysis.
Toxicological Studies: It is employed in studies to assess the genotoxic potential of impurities in pharmaceutical products.
Mechanism of Action
The mechanism of action of Dosulepin Impurity E is not well-documented, as it is primarily used as a reference standard rather than a therapeutic agent. its structural similarity to Dosulepin suggests that it may interact with similar molecular targets, such as neurotransmitter transporters. Dosulepin itself inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Dosulepin Impurity A: (E)-N,N-Dimethyl-3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)-1-propanamine
Dosulepin Impurity B: Dibenzo[b,e]thiepin-11(6H)-one
Dosulepin Impurity C: (11RS)-11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Dosulepin Impurity D: (E)-3-(5,5-Dioxo-5λ6-dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
Uniqueness
Dosulepin Impurity E is unique due to its specific structural configuration and the presence of the dibenzo[b,e]thiepin moiety. This structural feature distinguishes it from other impurities and contributes to its specific chemical and physical properties .
Properties
CAS No. |
25846-81-5 |
---|---|
Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.44 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(E)-3-(5,5-Dioxidodibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine; (E)-3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine S,S-Dioxide; (E)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]thiepine 5,5-Dioxide |
Origin of Product |
United States |
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